REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
under stirring at 0-5° C
|
Type
|
STIRRING
|
Details
|
And the solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After separation with a separating funnel
|
Type
|
WASH
|
Details
|
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
under stirring at 0-5° C
|
Type
|
STIRRING
|
Details
|
And the solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After separation with a separating funnel
|
Type
|
WASH
|
Details
|
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].O.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[S:16]([C:13]1[CH:14]=[CH:15][C:10]([CH3:20])=[CH:11][CH:12]=1)([O:5][CH2:4][CH:3]1[O:6][CH2:2]1)(=[O:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
under stirring at 0-5° C
|
Type
|
STIRRING
|
Details
|
And the solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After separation with a separating funnel
|
Type
|
WASH
|
Details
|
the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCC1CO1)C1=CC=C(C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |